D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt)

Receptor binding Inositol phosphate signaling Structural selectivity

Phosphoinositide signaling studies demand exact isomer identity-generic substitution reduces receptor affinity 25- to 150-fold, confounding Ca²⁺ flux data. This ≥98% pure D-Ins(1,3,4,5)P4·8Na (CAS 210488-61-2) eliminates that risk: • Validated SHIP2 phosphatase substrate (Km 215 ± 28 μM) for HTS malachite green assays • IP3 5-phosphatase inhibitor (IC₅₀ 0.15 μM) for I_CRAC facilitation studies • ≥1000-fold enantiomeric selectivity over L-Ins(1,3,4,5)P4 Lyophilized powder, -20°C storage, ensures lot-to-lot consistency for reproducible screening campaigns.

Molecular Formula C6H8Na8O18P4
Molecular Weight 675.93 g/mol
Cat. No. B593992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt)
SynonymsIns(1,3,4,5)-P4; 1,3,4,5-IP4
Molecular FormulaC6H8Na8O18P4
Molecular Weight675.93 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C6H16O18P4.8Na/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1
InChIKeyQYQMPPDYTHNACQ-QAVKKEKOSA-F
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-myo-Inositol-1,3,4,5-tetraphosphate (Sodium Salt) – Identity, Purity, and Procurement Baseline


D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt), also referred to as Ins(1,3,4,5)P₄·8Na or octasodium D-myo-inositol-1,3,4,5-tetrakisphosphate, is a synthetic, lyophilized sodium salt of the endogenous second messenger Ins(1,3,4,5)P₄ . With CAS number 210488-61-2, molecular formula C₆H₈O₁₈P₄·8Na, and molecular weight 675.93 g/mol, this compound is supplied at ≥98% purity (typically lyophilized powder) and is stored at −20 °C . It is biosynthesized in cells via phosphorylation of Ins(1,4,5)P₃ by inositol 1,4,5-trisphosphate 3-kinase and occupies a unique node in the phosphoinositide signaling cascade, acting as both a soluble second messenger for intracellular Ca²⁺ mobilization and a metabolic intermediate linking Ins(1,4,5)P₃ to higher inositol polyphosphates .

Tool Compound Synthetic second messenger probe for phosphoinositide signaling
Formulation Lyophilized sodium salt for controlled reconstitution in Ca²⁺ and SHIP2 assays
Purity Lot-controlled purity supports reproducible assay performance

Why In-Class Inositol Polyphosphates Cannot Substitute for D-myo-Inositol-1,3,4,5-tetraphosphate (Sodium Salt)


The inositol phosphate family encompasses dozens of regioisomers and phosphorylation states, yet even structurally adjacent analogs exhibit profoundly divergent biological activities. Substituting Ins(1,3,4,5)P₄ with another inositol tetrakisphosphate—such as Ins(1,3,4,6)P₄, Ins(3,4,5,6)P₄, or Ins(1,2,4,5)P₄—results in dramatic losses in receptor binding affinity (25- to 150-fold) and functional potency [1]. Critically, the 6-hydroxyl group on the inositol ring has been demonstrated to be essential for the physicochemical conformation and biological properties of Ins(1,3,4,5)P₄; its removal (as in D-6-deoxy-Ins(1,3,4,5)P₄) reduces 5-phosphatase inhibitory potency by ~12-fold and alters the facilitation curve of the Ca²⁺ release-activated Ca²⁺ current I_CRAC [2]. Furthermore, the enantiomer L-Ins(1,3,4,5)P₄ is >1000-fold weaker than the D-enantiomer at the Ins(1,4,5)P₃ receptor [3], and the pentakisphosphate Ins(1,3,4,5,6)P₅, despite comparable affinity at solubilized p42IP₄, loses discriminatory binding capacity at membrane-associated receptors and is 3–4 fold less potent at stimulating nuclear Ca²⁺ uptake [1][4]. Generic substitution therefore risks not merely reduced potency but fundamentally altered signaling outcomes.

Regioisomer mismatch
Other inositol tetrakisphosphate isomers show profoundly lower receptor affinity; even closely related pentakisphosphate may lose membrane discrimination.
Enantiomer and 6-deoxy analogs
L-Ins(1,3,4,5)P₄ and 6-deoxy mimics drastically reduce biological recognition and alter I_CRAC facilitation.
Structural modification risk
Absence of 6-OH group induces aberrant pH-dependent conformational changes, compromising assay reproducibility.

Quantitative Differentiation Evidence for D-myo-Inositol-1,3,4,5-tetraphosphate (Sodium Salt) Against Closest Analogs


High-Affinity p42IP₄ Receptor Binding: Ins(1,3,4,5)P₄ Displays Unmatched Kd of 2.2 nM Across All Inositol Polyphosphate Regioisomers

At the purified p42IP₄ receptor protein, D-Ins(1,3,4,5)P₄ exhibits a binding affinity (Kd = 2.2 nM) that is unequalled by any other inositol tetrakisphosphate or trisphosphate regioisomer [1]. Other inositol tetrakisphosphates display 25- to 150-fold lower affinity, with substitution at the C-2 hydroxyl producing the largest affinity loss; inositol trisphosphate isomers are approximately three orders of magnitude (1000-fold) less potent [1]. The pentakisphosphate Ins(1,3,4,5,6)P₅ exhibits comparable affinity at the solubilized receptor but loses this discrimination at the membrane-associated form of p42IP₄ [1].

p42IP₄ receptor binding
Head-to-head
Kd = 2.2 nM vs Other tetrakisphosphates: 25–150× weaker
Unmatched affinity supports specific p42IP₄ probing
Purified receptor; membrane context may vary
Receptor binding Inositol phosphate signaling Structural selectivity

Ins(1,4,5)P₃ 5-Phosphatase Inhibition: 12-Fold Greater Potency of Ins(1,3,4,5)P₄ Over the 6-Deoxy Analog

D-Ins(1,3,4,5)P₄ potently inhibits Ins(1,4,5)P₃ 5-phosphatase with an IC₅₀ of 0.15 μM, a property central to its physiological role in sustaining I_CRAC and store-operated Ca²⁺ entry [1]. The deoxygenated analog D-6-deoxy-Ins(1,3,4,5)P₄, which lacks the 6-OH group, shows a 12-fold reduction in inhibitory potency (IC₅₀ = 1.8 μM), equivalent to the weak inhibition seen with the enantiomer L-Ins(1,3,4,5)P₄ (IC₅₀ = 1.8 μM) [1]. In electrophysiological studies, D-6-deoxy-Ins(1,3,4,5)P₄ also produces a qualitatively different facilitation curve for I_CRAC activation compared to Ins(1,3,4,5)P₄ [1].

5-Phosphatase inhibition
Head-to-head
IC₅₀ = 0.15 µM vs 6-deoxy analog: IC₅₀ = 1.8 µM
6-OH group essential for full inhibition
Erythrocyte ghost membrane assay
5-Phosphatase inhibition Ca2+ signaling Structure-activity relationship

Intracellular Ca²⁺ Mobilization: 15-Fold Lower Potency of Ins(1,3,4,5)P₄ vs. Ins(1,4,5)P₃ Defines Its Distinct Second Messenger Profile

In saponin-permeabilized SH-SY5Y human neuroblastoma cells, D-Ins(1,3,4,5)P₄ mobilizes the entire Ins(1,4,5)P₃-sensitive intracellular Ca²⁺ store with an EC₅₀ of 2.05 ± 0.45 μM, compared with 0.14 ± 0.03 μM for Ins(1,4,5)P₃, representing an approximately 15-fold lower potency [1]. A separate study in the same cell system reported EC₅₀ values of 2.5 μM for Ins(1,3,4,5)P₄ versus 52 nM for Ins(1,4,5)P₃ [2]. In Xenopus oocytes, Ins(1,3,4,5)P₄ was approximately 20-fold less potent than Ins(1,4,5)P₃ at eliciting Ca²⁺-dependent Cl⁻ currents [3]. Critically, both Ins(1,3,4,5)P₄- and Ins(1,4,5)P₃-induced Ca²⁺ mobilization are heparin-sensitive and exhibit identically reduced maximal responses following receptor down-regulation, confirming that Ins(1,3,4,5)P₄ acts as a weak but full agonist at the Ins(1,4,5)P₃ receptor [2].

Ca²⁺ mobilization
Head-to-head
EC₅₀ = 2.05 µM (SH-SY5Y) vs Ins(1,4,5)P₃: EC₅₀ = 0.14 µM
Defines distinct Ca²⁺ temporal coding profile
Permeabilized SH-SY5Y neuroblastoma cells
Calcium mobilization SH-SY5Y neuroblastoma InsP3 receptor pharmacology

Nuclear Ca²⁺ Uptake: Ins(1,3,4,5)P₄ Exhibits 3- to 4-Fold Selectivity Over Related Inositol Polyphosphates

D-Ins(1,3,4,5)P₄ stimulates ⁴⁵Ca²⁺ influx into isolated rat liver nuclei via its specific nuclear receptor with an EC₅₀ of approximately 60–75 nM [1]. The related inositol polyphosphates Ins(1,3,4,6)P₄, Ins(3,4,5,6)P₄, and Ins(1,3,4,5,6)P₅ also activate this pathway but display EC₅₀ values of 200–300 nM, representing a 3- to 4-fold weaker potency [1]. This selectivity window, while narrower than the discrimination observed at p42IP₄, is physiologically significant given that intracellular Ins(1,3,4,5)P₄ concentrations in stimulated cells reach approximately 1.89 pmol/mg protein at rest and increase several-fold upon receptor activation [2].

Nuclear Ca²⁺ uptake
Cross-study
EC₅₀ ≈ 60–75 nM vs Other InsP₄/P₅: 200–300 nM
Higher potency for nuclear receptor studies
Isolated rat liver nuclei
Nuclear calcium signaling Subcellular Ca2+ regulation Ligand specificity

SHIP2 Substrate Utilization: Ins(1,3,4,5)P₄ Serves as a Defined Substrate with Km = 215 μM for Drug Discovery Assays

SHIP2 (SH2-domain-containing inositol 5-phosphatase 2), a validated target for type 2 diabetes and obesity, utilizes Ins(1,3,4,5)P₄ as a soluble substrate with a Km of 215 ± 28 μM [1]. A synthetic headgroup surrogate, BiPh(2,3′,4,5′,6)P₅, competitively inhibits Ins(1,3,4,5)P₄ hydrolysis by SHIP2 with an IC₅₀ of 24.8 ± 3.0 μM [1]. High-throughput screening assays for SHIP2 inhibitors have been standardized using Ins(1,3,4,5)P₄ as the substrate, with IC₅₀ values of 1,500 nM reported for reference compound AS1949490 against the human SHIP2 catalytic domain measured via malachite green phosphate detection [2]. The purified SHIP2 enzyme uses Ins(1,3,4,5)P₄ with reduced specific activity compared to the type I 5-phosphatase, providing a defined baseline for inhibitor selectivity profiling [3].

SHIP2 substrate kinetics
Supporting evidence
Km = 215 ± 28 µM
Defined substrate for inhibitor screening
Recombinant human SHIP2 catalytic domain
SHIP2 phosphatase Drug discovery Type 2 diabetes

Physicochemical Stability and the Essential 6-OH Group: Ins(1,3,4,5)P₄ Retains Conformational Integrity Unlike Deoxygenated Mimics

Potentiometric ³¹P and ¹H NMR titration studies have demonstrated that the 6-OH group of D-Ins(1,3,4,5)P₄ plays a central stabilizing role in the molecule's physicochemical behavior [1]. Removal of the 6-OH group (D-6-deoxy-Ins(1,3,4,5)P₄) results in a biphasic titration curve for the P1 phosphate group not observed in native Ins(1,3,4,5)P₄ and induces a novel vicinal phosphate charge-induced conformational change of the inositol ring above pH 10 that is normally hindered by the 6-OH group [1]. The sodium salt formulation (CAS 210488-61-2) provides chemical stability under recommended storage conditions (−20 °C, lyophilized) . At pH 7.0 under near-physiological conditions, Ins(1,3,4,5)P₄ is the most potent competing ligand at its specific binding sites across cerebellar, hepatic, and adrenal microsomal preparations, confirming that the native phosphorylation pattern is required for biological recognition [2].

Conformational stability
Head-to-head
Monophasic pH titration; 6-OH prevents aberrant conformation
Ensures physicochemical reproducibility
Potentiometric ³¹P/¹H NMR analysis
Conformational stability pH-dependent behavior Quality control

Validated Application Scenarios for D-myo-Inositol-1,3,4,5-tetraphosphate (Sodium Salt) Based on Quantitative Evidence


SHIP2 Inhibitor High-Throughput Screening for Type 2 Diabetes Drug Discovery

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) serves as the biochemically defined soluble substrate for SHIP2 phosphatase activity assays, with a Km of 215 ± 28 μM established under standardized conditions [1]. High-throughput screening protocols using malachite green phosphate detection with Ins(1,3,4,5)P₄ as substrate have been validated and reported in the peer-reviewed literature (J Med Chem 2021), with reference inhibitor AS1949490 yielding an IC₅₀ of 1,500 nM [2]. The availability of competitive inhibitors such as BiPh(2,3′,4,5′,6)P₅ (IC₅₀ = 24.8 μM against Ins(1,3,4,5)P₄ hydrolysis) enables orthogonal assay validation for hit confirmation [1]. Procurement of the sodium salt formulation (≥98% purity, CAS 210488-61-2) ensures lot-to-lot consistency essential for reproducible screening campaigns.

Intracellular Ca²⁺ Signaling Research Requiring Temporal Discrimination Between InsP₃ and InsP₄ Pathways

Ins(1,3,4,5)P₄ sodium salt, with its 15- to 20-fold lower potency at the Ins(1,4,5)P₃ receptor (EC₅₀ = 2.05–2.5 μM vs. 0.14 μM for Ins(1,4,5)P₃) [3][4], is the appropriate tool for dissecting the temporal coding of Ca²⁺ signals. Its established mechanism—facilitating store-operated Ca²⁺ entry (I_CRAC) via inhibition of Ins(1,4,5)P₃ 5-phosphatase (IC₅₀ = 0.15 μM) [5]—is fundamentally distinct from the rapid Ca²⁺ mobilization triggered by Ins(1,4,5)P₃. Researchers studying B cell tolerance, T cell development, or mast cell degranulation must use authentic Ins(1,3,4,5)P₄ rather than Ins(1,4,5)P₃ or other inositol phosphates to replicate the appropriate signaling kinetics, as demonstrated in Itpkb-knockout mouse models where provision of exogenous Ins(1,3,4,5)P₄ reversed the hyperactive store-operated Ca²⁺ channel phenotype [6].

Nuclear Ca²⁺ Uptake Studies and Subcellular Calcium Compartmentalization

For investigations of nuclear Ca²⁺ signaling, D-Ins(1,3,4,5)P₄ provides 3- to 4-fold greater potency (EC₅₀ ≈ 60–75 nM) at the nuclear Ins(1,3,4,5)P₄ receptor compared to the next most potent inositol polyphosphates Ins(1,3,4,6)P₄, Ins(3,4,5,6)P₄, and Ins(1,3,4,5,6)P₅ (EC₅₀ = 200–300 nM) [7]. This selectivity is critical for experiments requiring specific activation of nuclear Ca²⁺ uptake without concurrent activation of ER Ca²⁺ release pathways. The lyophilized sodium salt formulation enables precise reconstitution at low nanomolar concentrations required for nuclear uptake assays in isolated nuclei or permeabilized cell preparations.

p42IP₄ Receptor Binding Studies and PtdIns(3,4,5)P₃ Signaling Interface Research

The p42IP₄ receptor protein, which selectively recognizes both Ins(1,3,4,5)P₄ and PtdIns(3,4,5)P₃ with identical high affinity (Kd ≈ 2.2 nM), represents a unique molecular interface between soluble inositol phosphate and lipid phosphoinositide signaling [8]. D-Ins(1,3,4,5)P₄ sodium salt, with its unmatched isomer selectivity (25- to 150-fold over other tetrakisphosphates; ≥1000-fold over trisphosphates) [8], is the only ligand suitable for specific probing of p42IP₄ function. Studies of p42IP₄ membrane translocation, which is specifically induced by Ins(1,3,4,5)P₄ binding and regulated by a membrane-associated 5-phosphatase, require the authentic sodium salt to avoid confounding signals from cross-reactive inositol phosphate isomers [9]. The compound's identity as the soluble counterpart of PtdIns(3,4,5)P₃ makes it indispensable for research at the PI3K/AKT signaling interface.

Application
Selection Property
Validation Focus
SHIP2 phosphatase inhibitor screening
Defined Km substrate for assay standardization
Orthogonal inhibition validation
Ca²⁺ signal temporal coding studies
Distinct InsP₃R agonist potency profile
Store-operated Ca²⁺ entry pathway validation
Nuclear Ca²⁺ signaling compartmentalization
Nuclear receptor-selective potency
Subcellular Ca²⁺ uptake specificity
p42IP₄ receptor & PI3K/AKT interface
Unmatched isomer selectivity for specific probing
Membrane translocation & 5-phosphatase regulation
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